molecular formula C7H15NO3S B564436 2-Ethoxyethyl-L-cysteine CAS No. 885457-17-0

2-Ethoxyethyl-L-cysteine

Cat. No.: B564436
CAS No.: 885457-17-0
M. Wt: 193.27 g/mol
InChI Key: ALMNPOWSXDDYKJ-LURJTMIESA-N
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Description

2-Ethoxyethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an ethoxyethyl group attached to the sulfur atom of the cysteine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl-L-cysteine typically involves the reaction of L-cysteine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

L-cysteine+2-ethoxyethanolThis compound\text{L-cysteine} + \text{2-ethoxyethanol} \rightarrow \text{this compound} L-cysteine+2-ethoxyethanol→this compound

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process may also incorporate steps for the recovery and recycling of solvents and catalysts to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxyethyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein function.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of novel materials and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl-L-cysteine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent compound and other derivatives .

Properties

CAS No.

885457-17-0

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

ALMNPOWSXDDYKJ-LURJTMIESA-N

Isomeric SMILES

CCOCCSC[C@@H](C(=O)O)N

SMILES

CCOCCNC(CS)C(=O)O

Canonical SMILES

CCOCCSCC(C(=O)O)N

Synonyms

3-(2-Ethoxyethylthio)alanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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